

GC-MS Characterization Guide: Ethyl 3,5-Dichlorosalicylate

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Compound of Interest

Compound Name: Ethyl 3,5-dichloro-2-hydroxybenzoate

Cat. No.: B11996264

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Content Type: Technical Comparison & Method Development Guide Target Audience: Analytical Chemists, drug development researchers, and metabolic profiling specialists.

Executive Summary

Ethyl 3,5-dichlorosalicylate (CAS: 55954-23-9) is a chlorinated derivative of ethyl salicylate, often encountered as a metabolic byproduct of chlorinated water disinfection or as a synthetic intermediate in the production of agrochemicals and pharmaceuticals.

Unlike its non-chlorinated parent (ethyl salicylate) or its methyl analog (methyl 3,5-dichlorosalicylate), direct spectral data for the ethyl ester is frequently absent from standard libraries (NIST/Wiley). This guide provides a comparative identification protocol, leveraging structural analogs to predict retention behavior and mass spectral fragmentation with high confidence.

Key Identification Metrics:

- Predicted Retention Index (DB-5): 1580 – 1630

- Molecular Ion (M⁺):m/z 234 (with characteristic Cl₂ isotope pattern)
- Base Peak:m/z 189 (Dichlorosalicyloyl cation)

Technical Profile & Physicochemical Properties[1][2][3][4][5]

Understanding the physicochemical nature of the analyte is critical for selecting the correct GC column and parameters.

Property	Value / Description	Impact on GC-MS
Molecular Formula	C ₉ H ₈ Cl ₂ O ₃	Distinctive Cl ₂ isotope cluster (9:6:1 ratio).
Molecular Weight	235.06 g/mol	Elutes later than non-chlorinated salicylates.
Boiling Point (Pred.)	290 – 310 °C	Requires oven ramp up to ≥280 °C.
Polarity	Moderate (Phenolic -OH)	Tailing possible on non-polar columns without derivatization; however, the ester group improves peak shape compared to the free acid.
LogP	-3.8	High affinity for non-polar stationary phases (e.g., DB-5MS, HP-5).

Comparative Chromatographic Behavior

To accurately identify ethyl 3,5-dichlorosalicylate, it must be compared against known standards.[1] The following table contrasts it with its closest structural analogs.

Table 1: Comparative Retention & Spectral Data (DB-5MS Column)

Compound	Structure	Approx.[2][3] [4][5][6][7][8] [9] RI (DB-5)	Key Ions (m/z)	Differentiation Factor
Ethyl Salicylate	Non-chlorinated	1180 – 1200	120 (Base), 166 (M+), 92	Early Elution: Lacks Cl isotope pattern.
Methyl 3,5-dichlorosalicylate	Methyl Ester	1520 – 1550	220 (M+), 189 (Base), 159	Mass Shift: M+ is 14 amu lower. Base peak (189) is identical.
Ethyl 3,5-dichlorosalicylate	Target Analyte	1580 – 1630	234 (M+), 189 (Base), 206	Retention: Elutes ~0.5–1.0 min after methyl ester. M+: 234 vs 220.
3,5-Dichlorosalicylic Acid	Free Acid	1650+ (Broad)	206 (M+), 189, 161	Peak Shape: Often tails significantly or requires derivatization (TMS).

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Note: Retention Indices (RI) are estimated based on structural increments (+300-350 RI for Cl₂ substitution on salicylate core; +30-50 RI for Methyl → Ethyl extension).

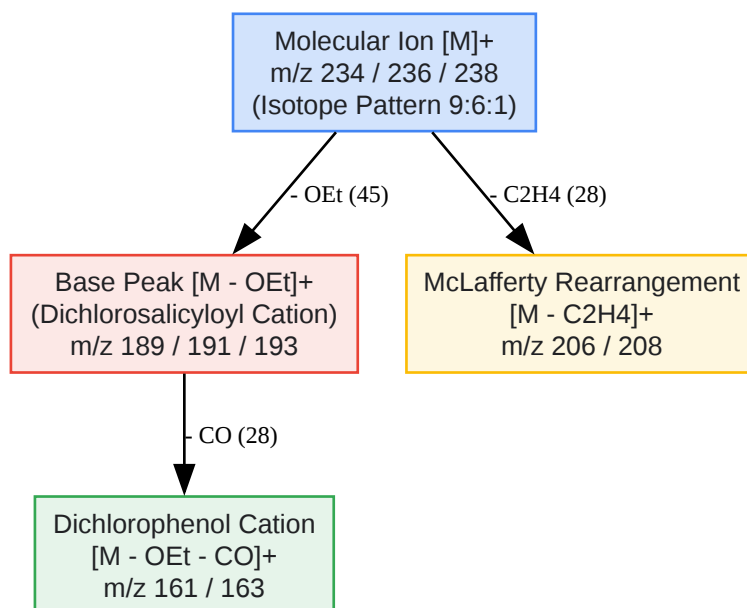
Mass Spectral Fragmentation Pathway

The identification of ethyl 3,5-dichlorosalicylate relies on detecting the specific fragmentation pattern induced by the ethyl ester and the two chlorine atoms.

Primary Fragmentation Channels

- Molecular Ion $[M]^+$: m/z 234. The presence of two chlorines creates a tell-tale isotope cluster at m/z 234, 236, and 238 with relative intensities of approximately 100 : 64 : 10.
- Loss of Ethoxy Radical $[M - OEt]^+$: m/z 189. Cleavage of the ethoxy group yields the stable 3,5-dichlorosalicyloyl cation. This is typically the Base Peak (100%).
- McLafferty Rearrangement $[M - C_2H_4]^+$: m/z 206. Ethyl esters often undergo a rearrangement losing ethylene (28 amu), reverting to the radical cation of the acid.
- Loss of Carbonyl $[M - OEt - CO]^+$: m/z 161. Further fragmentation of the acyl ion leads to the dichlorophenol cation.

Figure 1: Fragmentation Logic Diagram



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Caption: Predicted EI-MS fragmentation pathway for ethyl 3,5-dichlorosalicylate, highlighting the diagnostic transition from M^+ (234) to the base peak (189).

Experimental Protocol: Synthesis & Analysis

Since commercial standards for the ethyl ester are rare, the most reliable identification method is in-situ synthesis from the commercially available 3,5-dichlorosalicylic acid.

Step 1: Rapid Micro-Derivatization (Standard Preparation)

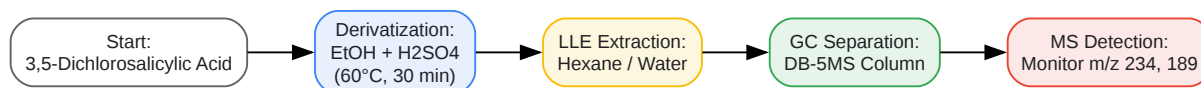
This protocol generates the target analyte for retention time confirmation.

- Reagents: 10 mg 3,5-Dichlorosalicylic acid, 1 mL Ethanol (anhydrous), 50 μ L Concentrated H_2SO_4 .
- Reaction: Incubate at 60 °C for 30 minutes in a sealed glass vial.
- Extraction: Add 1 mL Water and 1 mL Hexane. Vortex.
- Recovery: Collect the top Hexane layer. This contains Ethyl 3,5-dichlorosalicylate.

Step 2: GC-MS Acquisition Parameters

- Instrument: Agilent 7890/5977 or equivalent.
- Column: DB-5MS UI (30 m \times 0.25 mm \times 0.25 μ m).
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Inlet: Splitless (250 °C).
- Oven Program:
 - Initial: 50 °C (Hold 1 min)
 - Ramp 1: 20 °C/min to 140 °C
 - Ramp 2: 10 °C/min to 300 °C (Hold 3 min)
- MS Source: 230 °C, 70 eV EI.
- Scan Range: m/z 40 – 400.

Figure 2: Analytical Workflow



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Caption: Workflow for generating and detecting ethyl 3,5-dichlorosalicylate from the free acid precursor.

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- To cite this document: BenchChem. [GC-MS Characterization Guide: Ethyl 3,5-Dichlorosalicylate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11996264/docs#gc-ms-characterization-guide-ethyl-3-5-dichlorosalicylate\]](https://www.benchchem.com/product/b11996264/docs#gc-ms-characterization-guide-ethyl-3-5-dichlorosalicylate)

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